1-(2-Chlorophenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea
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Overview
Description
3-(2-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is a compound that belongs to the class of phenylureas. This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a thiophen-2-ylmethyl group attached to a urea moiety. Phenylureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with a thiophen-2-ylmethylamine derivative. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 3-(2-chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenylureas.
Scientific Research Applications
3-(2-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea: Another phenylurea derivative with a thiazole ring instead of a thiophene ring.
1-(2-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but lacks the thiophene ring.
Uniqueness
3-(2-Chlorophenyl)-1-phenyl-3-[(thiophen-2-yl)methyl]urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C18H15ClN2OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-phenyl-1-(thiophen-2-ylmethyl)urea |
InChI |
InChI=1S/C18H15ClN2OS/c19-16-10-4-5-11-17(16)21(13-15-9-6-12-23-15)18(22)20-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,22) |
InChI Key |
JODSKJZXTKPWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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